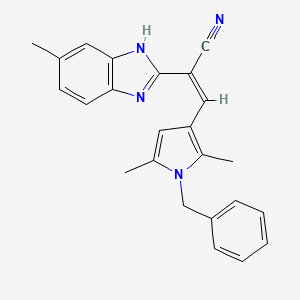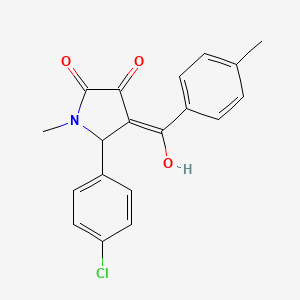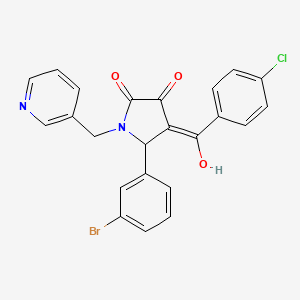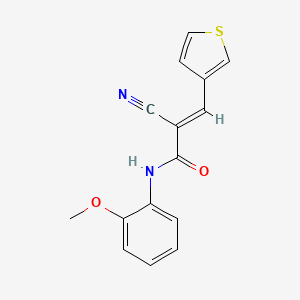![molecular formula C22H31N3O3 B5309145 4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid](/img/structure/B5309145.png)
4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-[(cyclopropylamino)carbonyl]-1,4'-bipiperidin-1'-yl}methyl)benzoic acid, commonly known as CR845, is a small molecule drug that has been extensively studied for its potential use in treating various medical conditions. CR845 belongs to the class of drugs known as kappa opioid receptor agonists and has been shown to have analgesic, anti-inflammatory, and anti-itching properties.
Mecanismo De Acción
CR845 works by activating the kappa opioid receptor, which is located in the brain and spinal cord. Activation of this receptor leads to a decrease in the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain perception. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects
CR845 has been shown to have analgesic, anti-inflammatory, and anti-itching effects. It has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CR845 has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the kappa opioid receptor. It is also relatively easy to synthesize, making it readily available for use in experiments. However, CR845 has some limitations, including its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on CR845. One area of interest is the development of new formulations of CR845 that improve its solubility and bioavailability. Another area of interest is the potential use of CR845 in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of CR845 and its potential use in treating other medical conditions.
Métodos De Síntesis
The synthesis of CR845 involves several chemical steps. The first step involves the reaction of 4-bromobenzoic acid with N-methylmorpholine to form the corresponding acid chloride. The acid chloride is then reacted with N-Boc-1,4-bis(piperidin-1-yl)butane-1,4-diamine to form the corresponding amide. The Boc group is then removed using trifluoroacetic acid, and the resulting amine is reacted with cyclopropyl isocyanate to form the final product, CR845.
Aplicaciones Científicas De Investigación
CR845 has been extensively studied for its potential use in treating various medical conditions. It has shown promising results in preclinical studies for the treatment of chronic pain, pruritus, and inflammation. In clinical trials, CR845 has been shown to be effective in reducing pain in patients with chronic kidney disease and postoperative pain. It has also been shown to be effective in reducing itching in patients with cholestasis.
Propiedades
IUPAC Name |
4-[[4-[3-(cyclopropylcarbamoyl)piperidin-1-yl]piperidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c26-21(23-19-7-8-19)18-2-1-11-25(15-18)20-9-12-24(13-10-20)14-16-3-5-17(6-4-16)22(27)28/h3-6,18-20H,1-2,7-15H2,(H,23,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPLOKRPDLWKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)O)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[4-(benzyloxy)-3-ethoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5309087.png)

![3-methyl-1-{1-[(6-quinolin-8-ylpyridin-3-yl)carbonyl]piperidin-3-yl}butan-1-one](/img/structure/B5309093.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![N-(2-[5-(4-chlorophenyl)-2-furyl]-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5309115.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)


![3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide](/img/structure/B5309159.png)
